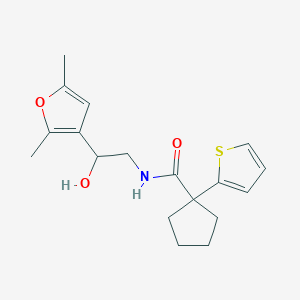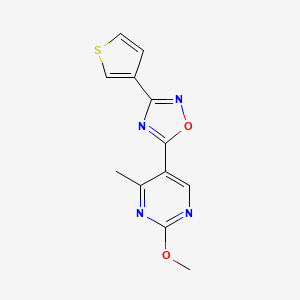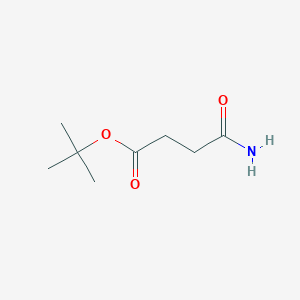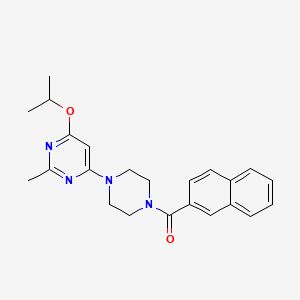
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C18H23NO3S and its molecular weight is 333.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally related to "N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide" often involves crystal structure analysis to understand molecular interactions and stability. For example, Sharma et al. (2016) synthesized and analyzed the crystal structure of a related compound, highlighting the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions in stabilizing the crystal structure (Sharma et al., 2016).
Antimicrobial Activity
Compounds with structural features similar to the one mentioned have been evaluated for their antimicrobial activity. Goněc et al. (2016) prepared and characterized a series of N-alkoxyphenylhydroxynaphthalenecarboxamides, demonstrating significant antimycobacterial activity against various Mycobacterium species. This study underscores the potential of these compounds in developing new antimicrobial agents (Goněc et al., 2016).
Synthetic Methodologies
The development of synthetic methodologies for the preparation of complex molecules is a crucial aspect of research on such compounds. Kanemasa et al. (1996) reported a dl-selective reductive coupling/Dieckmann condensation sequence for α,β-unsaturated amides, leading to the synthesis of new ligands, which could potentially be applied to the synthesis of compounds similar to "this compound" (Kanemasa et al., 1996).
Applications in Drug Discovery
The exploration of novel pharmacophores for designing anticancer agents is another area of research relevance. Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives showing promising cytotoxicity against human cancer cell lines, indicating the potential of structurally similar compounds in anticancer drug development (Kumar et al., 2009).
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12-10-14(13(2)22-12)15(20)11-19-17(21)18(7-3-4-8-18)16-6-5-9-23-16/h5-6,9-10,15,20H,3-4,7-8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXRMAKGJODWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B2999374.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2999379.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide](/img/structure/B2999382.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2999385.png)

![N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2999390.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999392.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2999394.png)
